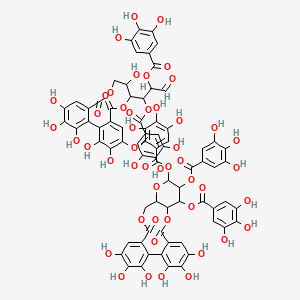

Isorugosin E

Description

Properties

CAS No. |

135436-51-0 |

|---|---|

Molecular Formula |

C75H54O48 |

Molecular Weight |

1723.2 g/mol |

IUPAC Name |

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-10-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-70(108)21-9-34(85)51(95)56(100)43(21)45-24(73(111)118-61)13-39(54(98)58(45)102)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-71(109)22-10-35(86)50(94)55(99)42(22)44-23(72(110)120-63)11-36(87)52(96)57(44)101/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |

InChI Key |

DKYBOMBXUDTZAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation, Structural Characterization, and Absolute Configuration Determination of Isorugosin E

Strategic Isolation Protocols from Plant Matrices

The successful isolation of Isorugosin E, an oligomeric tannin, from complex plant extracts hinges on a multi-step strategy designed to enrich and purify this specific class of polyphenols while removing other secondary metabolites.

Natural Sources of Isorugosin E: Liquidambar formosana and Related Taxa

Isorugosin E was first identified and isolated from the leaves of Liquidambar formosana HANCE, a plant belonging to the Hamamelidaceae family. researchgate.net This plant is a rich source of a diverse array of hydrolyzable tannins, including several related isorugosin and rugosin analogues. researchgate.netnih.gov The isolation process begins with the collection of fresh plant material, which is then carefully processed to preserve the chemical integrity of its constituents.

Chromatographic and Extraction Techniques for Oligomeric Tannin Enrichment and Purification

The purification of oligomeric tannins like Isorugosin E is a meticulous process that leverages the physicochemical properties of these molecules. The general workflow involves initial extraction followed by sequential chromatographic separations.

Extraction : The process typically starts with the extraction of fresh leaves using an aqueous organic solvent, such as 70% acetone (B3395972). nih.gov This solvent system is effective at solubilizing a broad range of polyphenols, including high-molecular-weight tannins. The resulting extract is then concentrated under reduced pressure to remove the organic solvent, yielding an aqueous suspension.

Initial Fractionation : The aqueous concentrate is often subjected to a preliminary fractionation step using a polyamide or a macroporous resin like Diaion HP-20. This step serves to separate the tannins from other water-soluble compounds like sugars and organic acids. The column is washed with water, and the tannin-rich fraction is subsequently eluted with aqueous methanol.

Sephadex LH-20 Column Chromatography : The cornerstone of tannin purification is column chromatography using Sephadex LH-20, a lipophilic, hydroxypropylated dextran (B179266) gel. google.comcitrech.itprep-hplc.com This stationary phase separates phenolic compounds based on a combination of molecular size and the number of hydroxyl groups, making it exceptionally effective for fractionating complex tannin mixtures. prep-hplc.com The crude tannin fraction is applied to the Sephadex LH-20 column and eluted with a gradient of ethanol (B145695) or methanol-water mixtures, followed by aqueous acetone to elute the higher molecular weight oligomers. researchgate.net Isorugosin E is typically eluted in the fractions containing dimeric ellagitannins. Multiple rounds of chromatography on Sephadex LH-20 are often required to achieve a high degree of purity.

Final Purification : For final polishing, high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, may be employed to isolate the pure compound from any remaining minor impurities.

Comprehensive Spectroscopic Elucidation of Isorugosin E Structure

Once isolated, the definitive structure of Isorugosin E is determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. These powerful, non-destructive techniques provide detailed information about the molecular framework, atom connectivity, and stereochemistry. unive.itresearchgate.net

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

NMR spectroscopy is the principal tool for the structural elucidation of complex natural products like Isorugosin E. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structure determination.

¹H NMR : The ¹H NMR spectrum reveals the chemical environment of all proton nuclei in the molecule. For Isorugosin E, this includes distinct signals for the aromatic protons of the galloyl and valoneoyl groups, as well as the protons of the two glucose cores. The chemical shift (δ) and coupling constants (J) of these signals provide clues about their connectivity and spatial arrangement.

¹³C NMR : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including ester carbonyls, aromatic carbons, and the carbons of the sugar moieties. This allows for the characterization of the key functional groups and the carbon skeleton of the molecule.

The specific ¹H and ¹³C NMR chemical shifts for Isorugosin E, recorded in acetone-d₆, are detailed in the table below.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, J in Hz) |

|---|---|---|

| Glucose Unit A (Upper) | ||

| 1 | 93.3 | 6.40 (d, 8.0) |

| 2 | 72.5 | 5.59 (t, 8.0) |

| 3 | 74.2 | 6.01 (t, 8.0) |

| 4 | 65.4 | 5.57 (t, 8.0) |

| 5 | 74.3 | 4.68 (m) |

| 6a | 62.9 | 4.55 (dd, 12.0, 2.5) |

| 6b | 4.01 (dd, 12.0, 5.5) | |

| Glucose Unit B (Lower) | ||

| 1 | 94.1 | 6.28 (d, 8.0) |

| 2 | 72.3 | 5.47 (t, 8.0) |

| 3 | 74.1 | 5.95 (t, 8.0) |

| 4 | 65.1 | 5.55 (t, 8.0) |

| 5 | 74.5 | 4.65 (m) |

| 6a | 62.9 | 4.53 (dd, 12.0, 2.5) |

| 6b | 3.99 (dd, 12.0, 5.5) | |

| Aromatic Protons (Galloyl & Valoneoyl) | ||

| Galloyl-1 | - | 7.16 (s) |

| Galloyl-2,3 | - | 7.10 (s) |

| Valoneoyl & HHDP | - | 6.78, 6.75, 6.69, 6.57, 6.48, 6.37 (each s) |

While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals relate to one another, which is crucial for assembling the structure of an oligomer like Isorugosin E. nih.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Isorugosin E, COSY is used to trace the proton connectivity within each glucose ring, confirming the sequence from H-1 through H-6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is used to definitively assign the ¹³C signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, but not necessarily bonded. NOESY data can help determine the relative stereochemistry and preferred conformation of the molecule, such as the spatial orientation of the bulky acyl groups relative to the glucose cores.

Through the combined interpretation of these advanced NMR datasets, the complete and unambiguous structure of Isorugosin E as a dimeric ellagitannin, with its specific inter-residue linkages and acyl group positions, can be unequivocally established.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of novel compounds like Isorugosin E, providing the initial confirmation of the molecular formula through highly accurate mass measurements. For a complex hydrolyzable tannin such as Isorugosin E, techniques like Electrospray Ionization (ESI) are typically employed to generate gas-phase ions of the intact molecule with minimal fragmentation. The high resolving power of HRMS allows for the determination of the elemental composition from the exact mass, distinguishing Isorugosin E from other compounds with the same nominal mass.

While specific fragmentation data for Isorugosin E is not extensively detailed in the public literature, the fragmentation pathways of related ellagitannins are well-documented and provide a framework for its analysis. Tandem mass spectrometry (MS/MS) experiments are crucial for gleaning structural information. In these experiments, the protonated or deprotonated molecular ion of Isorugosin E would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the compound's structure.

Common fragmentation patterns for ellagitannins involve the cleavage of ester bonds, leading to the loss of galloyl, hexahydroxydiphenoyl (HHDP), and valoneoyl groups. The analysis of these neutral losses helps to identify the constituent acyl units. Furthermore, the fragmentation of the glycosidic bonds linking the tannin moieties to the sugar core (typically glucose) provides information on the nature and connectivity of the sugar. Cross-ring cleavages within the sugar unit can also occur, offering further structural details. The systematic analysis of these fragmentation patterns allows for a piece-by-piece reconstruction of the Isorugosin E molecule.

Table 1: Representative HRMS Data and Interpretation for an Ellagitannin

| m/z (observed) | Molecular Formula | Interpretation |

| [M-H]⁻ | C₇₈H₅₂O₅₀ | Deprotonated molecular ion of Isorugosin E isomer |

| [M-H - 152]⁻ | C₇₂H₅₀O₄₆ | Loss of a galloyl group (C₇H₄O₄) |

| [M-H - 302]⁻ | C₆₄H₄₈O₄₂ | Loss of a hexahydroxydiphenoyl (HHDP) group (C₁₄H₆O₈) |

| [M-H - 484]⁻ | C₅₄H₄₄O₃₆ | Loss of a valoneoyl group (C₂₄H₁₂O₁₄) |

Note: The data in this table is illustrative for a representative ellagitannin and serves to demonstrate the principles of HRMS analysis for compounds like Isorugosin E.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation, with Emphasis on Valoneoyl Group Orientation

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules like Isorugosin E. This method measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of the molecule in solution.

The Cotton effects observed in the CD spectrum, which are positive or negative peaks, are characteristic of the electronic transitions within the chromophores of the molecule. In the case of Isorugosin E, the galloyl, HHDP, and valoneoyl groups act as chromophores. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of these groups, allowing for the determination of the absolute configuration of the chiral centers within the sugar moiety and the atropisomerism of the biaryl linkages in the HHDP and valoneoyl groups. The application of CD spectroscopy was instrumental in distinguishing between Isorugosin E and its isomer, rugosin E, by defining the orientation of their respective valoneoyl groups. researchgate.net

Table 2: Illustrative CD Spectral Data for Isomeric Ellagitannins

| Compound | Wavelength (nm) | Cotton Effect (sign) | Interpretation |

| Isorugosin E | ~240 | Positive | Characteristic of (S)-valoneoyl group orientation |

| ~270 | Negative | ||

| Rugosin E (isomer) | ~240 | Negative | Characteristic of (R)-valoneoyl group orientation |

| ~270 | Positive |

Note: This table provides a simplified, illustrative example of how CD spectral data can be used to differentiate between isomers based on the orientation of the valoneoyl group.

Chemical Conversion and Degradation Approaches for Structural Confirmation

In addition to spectroscopic methods, chemical conversion and degradation are classical yet definitive approaches for confirming the structure of complex natural products. For Isorugosin E, its chemical structure was elucidated not only through spectroscopic data but also by its chemical conversion into known hydrolyzable tannins. nih.gov

This strategy involves subjecting the novel compound to specific chemical reactions that break it down into smaller, more easily identifiable fragments whose structures are already known. For an ellagitannin like Isorugosin E, this typically involves hydrolysis under acidic or basic conditions.

Mild acid hydrolysis can selectively cleave the glycosidic bonds, releasing the sugar core and the various acyl groups. The released sugar can then be identified using standard chromatographic and spectroscopic techniques. The acyl groups, such as gallic acid, ellagic acid (formed from the HHDP group upon hydrolysis), and the valoneoyl group, can also be identified by comparison with authentic standards.

More vigorous degradation methods may be employed to break down the more robust ester linkages. The resulting products provide conclusive evidence for the constituent parts of the parent molecule. By identifying these known degradation products, the original structure of Isorugosin E can be pieced together and confirmed with a high degree of certainty. This approach complements the data obtained from spectroscopic analyses, providing a holistic and unambiguous structural determination.

Biosynthetic Pathways and Enzymatic Mechanisms of Isorugosin E

Precursors and Intermediate Metabolites in Ellagitannin Biosynthesis

The journey to complex ellagitannins begins with simple phenolic compounds and a glucose core. The pathway is built upon the foundational synthesis of gallotannins, which serve as the essential precursors for all ellagitannins. nih.gov

The pivotal intermediate in the biosynthesis of both gallotannins and ellagitannins is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). nih.gov This molecule is assembled through a series of position-specific galloylation steps, starting with β-glucogallin (1-O-galloyl-β-D-glucopyranose), which acts as both the initial starter molecule and the primary acyl donor for subsequent reactions. nih.gov

The defining step that diverges the pathway towards ellagitannins is the intramolecular oxidative coupling between two adjacent galloyl groups on the PGG core. utu.fimdpi.com This C-C bond formation, typically catalyzed by oxidase enzymes, creates the hexahydroxydiphenoyl (HHDP) group, a hallmark of all ellagitannins. nih.govmdpi.com The first stable ellagitannin formed through this process is tellimagrandin II, which results from the oxidative coupling of the galloyl groups at the 4- and 6-positions of PGG. nih.govutu.fi Further dehydrogenation of another pair of galloyl groups on tellimagrandin II is presumed to yield casuarictin. utu.fi These monomeric ellagitannins then serve as the building blocks for more complex oligomeric structures like Isorugosin E.

| Compound | Role in Biosynthesis | Key Structural Feature |

|---|---|---|

| β-Glucogallin | Primary galloyl donor and starter molecule | Glucose with one galloyl group |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Pivotal precursor to all hydrolyzable tannins | Glucose core fully esterified with five galloyl groups |

| Tellimagrandin II | First monomeric ellagitannin in the pathway | Contains one hexahydroxydiphenoyl (HHDP) group |

| Casuarictin | Subsequent monomeric ellagitannin | Contains two HHDP groups |

Elucidation of the Valoneoyl Group Formation and Bridging Mode

A distinguishing structural feature of many oligomeric ellagitannins, including the isorugosin series, is the presence of a valoneoyl group. jst.go.jp This group is not a primary product of PGG oxidation but is formed through a subsequent intermolecular oxidative coupling event. mdpi.com

The formation of the valoneoyl group involves a C-O bond being established between a galloyl group of one ellagitannin monomer and the HHDP group of a neighboring monomer. mdpi.com This oxidative reaction effectively creates a bridge, linking two monomeric units together to form a dimer or a larger oligomer. This intermolecular linkage is a key mechanism for generating the vast structural diversity observed in ellagitannins. utu.fi

In the context of Isorugosin E and related compounds isolated from Liquidambar formosana, the bridging mode of the valoneoyl groups is particularly noteworthy. Research has indicated that the specific manner in which these valoneoyl groups link the sugar moieties of the constituent monomers is a characteristic feature that has, thus far, been identified only in this plant species. nih.gov This suggests a highly controlled, species-specific enzymatic process for the assembly of these complex tannins.

| Feature | Description |

|---|---|

| Formation Mechanism | Intermolecular oxidative C-O coupling. |

| Reactants | A galloyl group from one monomer and an HHDP group from another. |

| Function | Forms a bridge to create dimeric and oligomeric ellagitannins. |

| Significance in Liquidambar formosana | The specific bridging mode between sugar moieties is characteristic of the species. nih.gov |

Hypothesized Enzymatic Transformations and Regulatory Mechanisms in Liquidambar formosana

While the specific enzymes responsible for the biosynthesis of Isorugosin E in Liquidambar formosana have not been isolated and characterized, strong hypotheses can be made based on established knowledge of ellagitannin biosynthesis in other plants.

The critical oxidative coupling reactions—both the intramolecular C-C bond formation for the HHDP group and the intermolecular C-O bond formation for the valoneoyl group—are believed to be catalyzed by phenol (B47542) oxidase enzymes, particularly those of the laccase type. nih.gov Studies on other plant species have successfully purified laccase-like enzymes that regio- and stereospecifically oxidize PGG to form monomeric ellagitannins and subsequently couple them into dimers. nih.gov It is highly probable that homologous enzymes perform these transformations in L. formosana. Furthermore, the identification of liquidambin as a potential biogenetic precursor for certain C-glycosidic ellagitannins in L. formosana points to a potentially unique and complex enzymatic machinery within this plant. nih.gov

The regulatory mechanisms governing the biosynthesis of Isorugosin E are even less understood and remain largely hypothetical. The production of such complex secondary metabolites is typically under tight genetic control. It is hypothesized that the expression of the key biosynthetic genes, such as the laccase-like oxidases, is controlled by specific transcription factors. nih.gov Families of transcription factors like MYB and bHLH are known to regulate secondary metabolite pathways in other plants and could be involved in activating or repressing the ellagitannin pathway in response to developmental stages or environmental stressors. nih.gov

| Component | Hypothesized Role | Evidence/Basis |

|---|---|---|

| Laccase-like Phenol Oxidases | Catalysis of oxidative C-C and C-O coupling for HHDP and valoneoyl group formation. | Enzyme activity demonstrated in other ellagitannin-producing plants. nih.gov |

| MYB/bHLH Transcription Factors | Regulation of biosynthetic gene expression. | Known regulators of secondary metabolism in numerous plant species. nih.gov |

| Developmental and Environmental Cues | Triggers for the activation/repression of the biosynthetic pathway. | Common control mechanism for specialized plant metabolite production. |

Synthetic Strategies and Analog Design for Isorugosin E and Its Structural Motifs

Progress in the Total Synthesis of Complex Ellagitannins Featuring Valoneoyl Groups

The total synthesis of complex ellagitannins, particularly those containing a valoneoyl group like Isorugosin E, represents a formidable challenge in organic chemistry. researchgate.net These molecules are characterized by a dense array of stereocenters, axially chiral biaryl linkages, and sensitive functional groups, making their construction a complex undertaking. researchgate.netacs.org The structural diversity of ellagitannins arises from the position and number of galloyl and hexahydroxydiphenoyl (HHDP) groups, as well as further modifications like the formation of the valoneoyl group through oxidative C-O coupling. acs.orgnih.govmdpi.com

Early efforts in the field focused on developing methods to construct the core HHDP group, which is formed by the C-C coupling of two galloyl moieties. researchgate.net Building on this, chemists have tackled the even greater complexity of dimeric and oligomeric tannins. The synthesis of these larger structures requires not only the formation of multiple biaryl bonds but also the strategic linking of monomeric ellagitannin units. jst.go.jp

A significant breakthrough in this area was the total synthesis of valoneoyl group-containing ellagitannins such as oenothein C and cornusiin B. researchgate.net The synthesis of oenothein C was achieved through the successive esterification of a glucose derivative with a protected valoneic acid dilactone and gallic acid. researchgate.net This demonstrates a key strategy where complex, pre-formed building blocks are coupled to a central sugar scaffold. The synthesis of the valoneic acid dilactone itself was accomplished using a classical Ullmann coupling reaction to form the crucial diaryl ether bond. researchgate.net These syntheses underscore the necessity of a modular approach, where key structural motifs are constructed independently before their assembly into the final natural product.

Table 1: Key Strategies in the Synthesis of Valoneoyl Group-Containing Ellagitannins

| Strategy | Key Reaction(s) | Example Target Molecule(s) | Key Findings & Challenges |

|---|---|---|---|

| Modular Assembly | Ullmann Condensation; Esterification | Oenothein C, Cornusiin B | Success relies on the efficient synthesis of complex building blocks like protected valoneic acid dilactone. researchgate.net |

| Lactone-Concept Approach | Palladium-mediated Intramolecular Biaryl Coupling | Valoneic Acid Derivative | Enables enantioselective synthesis of the axially chiral biphenyl (B1667301) moiety within the valoneoyl group. clockss.org |

| Oxidative Coupling | Oxidative dearomatization using PIFA; Oxa-Michael addition | C-O Digallate Structures (Valoneoyl Precursors) | Unified methodology to create various C-O digallates, including valoneoyl groups, from gallic acid derivatives. jst.go.jp |

Targeted Chemical Modification of Isorugosin E Scaffolds and Semi-synthesis Approaches

Semi-synthesis is a powerful strategy in natural product chemistry where a complex molecule isolated from a natural source serves as an advanced starting material for chemical modifications. eupati.eu This approach leverages nature's ability to produce intricate scaffolds, thereby bypassing the often lengthy and low-yielding total synthesis of the core structure. nih.govnih.gov Famous examples include the modification of penicillin from Penicillium molds to create a range of antibiotics, and the conversion of artemisinin (B1665778) from the sweet wormwood plant into more effective antimalarial drugs. eupati.euwikipedia.org

For a molecule as complex as Isorugosin E, semi-synthesis presents a pragmatic route to derivatives and analogs. While specific literature detailing the targeted chemical modification of the Isorugosin E scaffold is limited, the principles of semi-synthesis can be readily applied. Potential modifications could include:

Modification of the Glucose Core: Chemical transformation of the hydroxyl groups on the sugar moiety could be explored, although this would be challenging without affecting the ester linkages.

Cleavage and Re-functionalization: In a more drastic approach, the valoneoyl linker could potentially be cleaved and the resulting monomeric units functionalized differently before being re-dimerized with a synthetic linker.

These modifications would yield a library of related compounds that are inaccessible through total synthesis alone, providing valuable insights into the molecule's chemical properties.

Development of Synthetic Analogues to Probe Specific Structural Requirements for Bioactivity

The synthesis of analogues is crucial for understanding the structure-activity relationships (SAR) of complex natural products. researchgate.net By systematically altering specific structural features of Isorugosin E, researchers can identify the key pharmacophores responsible for its biological profile. Given the structural complexity of Isorugosin E, analogue design would likely focus on simplifying the molecule while retaining its core features.

Key areas for analogue development include:

The Valoneoyl Linker: The valoneoyl group is a defining feature of Isorugosin E. researchgate.net Synthetic analogues could replace this complex C-O-C linked biphenyl system with simpler, more synthetically accessible linkers. This would help determine if the precise geometry and electronic nature of the valoneoyl group are essential. The successful enantioselective synthesis of a valoneic acid derivative using palladium-mediated coupling provides a pathway to creating modified versions of this key group. clockss.org

Galloyl Group Substitution: The number and placement of galloyl groups on the glucose core could be varied. Simplified analogues with fewer galloyl esters would be easier to synthesize and could reveal the minimum requirement for activity.

The creation of such analogues, while synthetically demanding, is the most direct method to deconstruct the complex structure of Isorugosin E and pinpoint the molecular determinants of its function.

Emerging Methodologies for Efficient Valoneoyl Group Incorporation and Glycosidic Linkage Formation

Recent advancements in synthetic organic chemistry have provided new tools for tackling the two most significant challenges in the synthesis of molecules like Isorugosin E: the construction of the valoneoyl group and the formation of specific glycosidic linkages.

Valoneoyl Group Incorporation: The valoneoyl group contains both a diaryl ether and an axially chiral biaryl bond, making its construction particularly difficult.

Ullmann Coupling: The classical Ullmann condensation has been effectively used to create the diaryl ether bond, which is a key step in forming the valoneic acid dilactone, a precursor to the valoneoyl group. researchgate.net

Palladium-Mediated Biaryl Coupling: A more modern and elegant approach involves an intramolecular palladium-mediated biaryl coupling reaction. This "lactone concept" strategy has been used to achieve the enantioselective synthesis of the valoneic acid derivative, providing excellent control over the crucial axial chirality of the biphenyl moiety. clockss.org

Oxidative Coupling of Gallic Acid Derivatives: An innovative, unified methodology has been developed for the synthesis of various C-O digallates, including the valoneoyl group. This strategy employs the oxidative dearomatization of a gallic acid derivative to form a highly reactive ortho-quinone monoketal (o-Qk), which can then be coupled with another phenol (B47542) to construct the diaryl ether linkage. jst.go.jp

Glycosidic Linkage Formation: Attaching the galloyl moieties to the correct positions on the glucose core is a significant challenge due to the similar reactivity of the multiple hydroxyl groups.

Site-Selective Functionalization of Unprotected Glucose: A paradigm-shifting strategy involves the use of unprotected or minimally protected D-glucose as the starting material. jst.go.jpjst.go.jp This avoids the lengthy protection-deprotection sequences common in carbohydrate chemistry. Key to this approach is the use of catalyst-controlled, site-selective acylation to introduce galloyl groups at inherently less reactive positions on the glucose ring. jst.go.jpjst.go.jp

Direct Glycosylation: Methods for the direct β-selective glycosylation of gallic acid derivatives using unprotected D-glucose as the glycosyl donor under Mitsunobu conditions have been developed. jst.go.jp This streamlines the synthesis by forming the crucial anomeric ester bond in a single, highly selective step. researchgate.net

These emerging methodologies are paving the way for more efficient and versatile syntheses of Isorugosin E and other complex ellagitannins, enabling deeper exploration of their chemical and biological properties. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Class | Key Structural Feature(s) |

|---|---|---|

| Isorugosin E | Dimeric Ellagitannin | Valoneoyl group, Glucose core, Galloyl groups |

| Oenothein C | Dimeric Ellagitannin | Valoneoyl group, Glucose core |

| Cornusiin B | Dimeric Ellagitannin | Valoneoyl group, Glucose core |

| Gallic Acid | Phenolic Acid | 3,4,5-trihydroxybenzoic acid |

| Hexahydroxydiphenoyl (HHDP) group | Biaryl Group | C-C linked dimer of galloyl groups |

| Valoneoyl group | C-O Digallate | Diaryl ether-linked biphenyl system |

| D-Glucose | Monosaccharide | Central polyol core for ellagitannins |

| Artemisinin | Sesquiterpene Lactone | Endoperoxide bridge |

Structure Activity Relationship Sar Investigations of Isorugosin E and Congeners

Correlations between Dimeric Ellagitannin Architecture and Biological Potency

The transition from a monomeric to an oligomeric structure, particularly a dimeric one, is a significant determinant of biological potency in ellagitannins. nih.govjst.go.jp Research consistently demonstrates that dimeric and other oligomeric ellagitannins often exhibit enhanced biological activities compared to their monomeric precursors. mdpi.commdpi.com For instance, dimeric ellagitannins such as Oenothein B, Rugosin D, Rugosin E, Gemin A, and Coriariin A have shown markedly higher antitumor activity than related monomeric compounds. jst.go.jp

Influence of the Valoneoyl Group's Stereochemistry and Bridging Pattern on Bioactivity

The valoneoyl group, formed by the intermolecular C-O bond between a hexahydroxydiphenoyl (HHDP) group and a galloyl group of a neighboring monomer, is a key structural feature in many dimeric ellagitannins, including Isorugosin E. mdpi.com Its stereochemistry and bridging pattern are critical factors that differentiate isomers and influence their biological profiles.

Isorugosin E and its isomer, Rugosin E, are prime examples of this principle. The structural difference between them lies in the orientation of the valoneoyl group linking the two glucose moieties. researchgate.netresearchgate.net The specific spatial arrangement of this bridge has been defined through detailed NMR and Circular Dichroism (CD) spectroscopic analysis. researchgate.netresearchgate.netresearchgate.net This stereochemical variation has tangible consequences for bioactivity. For example, a study on the antibacterial effects of the monomeric isomers isorugosin A and isorugosin B, which also differ in the orientation of their valoneoyl group, found that isorugosin A exhibited more potent activity against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se This indicates that the substitution of galloyl groups with a valoneoyl group can induce significant antibacterial effects, and that the specific stereochemistry of that group is a key determinant of the potency of that effect. sci-hub.se The distinct orientation of the valoneoyl group in "isorugosin type" tannins versus "rugosin type" tannins is a recognized factor in their differential biological activities. mdpi.com

Role of Galloyl Moiety Number and Substitution Patterns in Enhancing Activity

The number and substitution pattern of galloyl groups are fundamental to the bioactivity of ellagitannins. researchgate.net An increase in the number of galloyl moieties often correlates with enhanced biological effects. jst.go.jp Research into the antitumor activity of dimeric ellagitannins suggests that having several galloyl groups attached to the glucose core is an essential feature for marked potency. jst.go.jp This is exemplified by Coriariin A, a dimeric ellagitannin which possesses four galloyl groups and demonstrated the strongest antitumor activity in one comparative study. jst.go.jp

The presence of free galloyl groups contributes significantly to the antioxidant and radical-scavenging capacity of these molecules. researchgate.netmdpi.com The radical-reducing power of ellagitannins has been observed to be stronger in compounds with a higher number of free galloyl groups. researchgate.net For instance, tellimagrandin II, which has three galloyl groups, displays superior hydroxyl radical scavenging capacity compared to tellimagrandin I, which has only two. researchgate.net This is attributed to the multiple pyrogallol-type structures within the galloyl units, which are highly effective at donating hydrogen atoms to neutralize free radicals. researchgate.netmdpi.com Therefore, both the quantity and strategic placement of galloyl groups are critical parameters that augment the biological activity of dimeric ellagitannins like Isorugosin E.

Comparative Analysis with Isomeric Forms (e.g., Rugosin E) and Other Oligomeric Ellagitannins for Bioactivity Differentiation

The bioactivity of Isorugosin E can be understood more clearly through comparative analysis with its isomer, Rugosin E, and other oligomeric ellagitannins. The primary difference between Isorugosin E and Rugosin E is the stereochemistry of the valoneoyl bridge, a subtle structural change that can lead to different biological outcomes, as seen in the differential antibacterial activity of related isorugosin monomers. researchgate.netresearchgate.netsci-hub.se

A study comparing the DPPH radical scavenging activity of various hydrolyzable tannins found that dimeric structures were generally more potent than monomers. mdpi.com In that study, a newly isolated dimer, Trapadin A, which possesses an "isorugosin type" valoneoyl group orientation, exhibited the highest antioxidant activity among all tested compounds, including other dimers and monomers. mdpi.com This suggests that the specific architecture of Isorugosin E may be particularly favorable for certain types of biological activity.

The following table provides a comparative overview of the antioxidant activities of various hydrolyzable tannins, illustrating the enhanced potency of dimeric structures.

| Compound Name | Class | DPPH Radical Scavenging Activity (EC₅₀ in µM) | Source |

| Trapadin A | Dimeric Ellagitannin | 3.14 | mdpi.com |

| Rugosin D | Dimeric Ellagitannin | 3.48 | mdpi.com |

| Cornusiin G | Dimeric Ellagitannin | 3.91 | mdpi.com |

| Tellimagrandin II | Monomeric Ellagitannin | 5.06 | mdpi.com |

| 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) | Monomeric Gallotannin | 5.82 | mdpi.com |

| Trapanin | Monomeric Ellagitannin | 12.5 | mdpi.com |

Lower EC₅₀ values indicate stronger antioxidant activity.

Future Perspectives and Methodological Advancements in Isorugosin E Research

Integration of Systems Biology and Omics Approaches for Comprehensive Mechanistic Insight

A holistic understanding of the biological effects of Isorugosin E requires a shift from a reductionist, single-target approach to a systems-level perspective. d-nb.info Systems biology, which combines multi-omics data with computational modeling, offers a framework to unravel the complex interactions between Isorugosin E and biological systems. d-nb.infonih.gov

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes induced by a compound. appleacademicpress.comresearchgate.net For instance, treating bacterial or cancer cells with Isorugosin E and subsequently performing transcriptomic analysis could reveal the upregulation or downregulation of specific genes and pathways, offering clues to its mechanism of action. frontiersin.org Proteomics can identify the proteins that directly bind to Isorugosin E or whose expression levels change in response to it. Metabolomics would detail the shifts in the cellular metabolic network, providing a functional readout of the compound's impact. researchgate.net

The integration of these large datasets is crucial for building comprehensive models of the compound's activity. researchgate.netfrontiersin.org Such an approach can help subtype diseases or patient responses based on molecular signatures, paving the way for personalized medicine. d-nb.info By analyzing the vast amount of data generated, researchers can move beyond a one-target, one-drug paradigm to appreciate the polypharmacological nature of complex natural products like Isorugosin E, where efficacy may arise from modulating multiple targets simultaneously. nih.gov

Novel Computational Chemistry and In Silico Screening for Target Prediction and Lead Optimization

Computational chemistry and in silico methods are indispensable tools for accelerating the drug discovery process, reducing costs and time by prioritizing experimental work. scielo.org.mxbioascent.combioscipublisher.com These approaches are broadly categorized as structure-based, which rely on the 3D structure of the biological target, and ligand-based, which use the information from a set of molecules known to be active. scielo.org.mx

For Isorugosin E, where specific molecular targets are not fully elucidated, in silico methods offer powerful predictive capabilities. Techniques like molecular docking and virtual screening can be used to test the binding affinity of Isorugosin E against large libraries of known protein structures, helping to identify potential biological targets. bioscipublisher.comnih.gov This process can generate hypotheses that can then be validated experimentally.

Once a target is identified and validated, computational tools are pivotal for lead optimization. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of Isorugosin E and its analogues with their biological activity. bioscipublisher.comnih.gov This allows for the rational design of new derivatives with potentially improved potency or reduced side effects. Molecular dynamics simulations can provide insights into the stability of the Isorugosin E-target complex and the specific molecular interactions that govern binding. nih.gov While simulating highly complex and flexible molecules like tannins can be computationally demanding, studies on their basic building blocks, such as gallic and ellagic acid, have shown the feasibility of using these methods to understand their chemical reactivity. acs.org

Biotechnological and Synthetic Biology Strategies for Sustainable Production and Diversification

The reliance on extraction from plant sources for complex natural products like Isorugosin E presents challenges related to yield, purity, and sustainability. Biotechnology and synthetic biology offer transformative solutions to these problems. biotechmedjournal.comresearchgate.net Synthetic biology, in particular, combines principles from engineering and biology to design and construct new biological parts, devices, and systems. biotechmedjournal.comujpronline.com

A key strategy is the heterologous production of Isorugosin E by transferring its biosynthetic pathway into a microbial chassis, such as Escherichia coli or the yeast Saccharomyces cerevisiae. ujpronline.comfrontiersin.org This involves identifying the plant enzymes responsible for its synthesis, optimizing their expression in the host microorganism, and engineering the host's metabolism to provide the necessary precursors. This approach has been successfully used for the industrial-scale production of other complex plant-derived drugs like artemisinin (B1665778). ujpronline.com Such bio-manufacturing ensures a reliable and scalable supply chain, independent of geographical or environmental constraints on the source plant. frontiersin.org

Furthermore, synthetic biology enables the diversification of natural product structures. frontiersin.org By introducing novel enzymes or modifying existing biosynthetic pathways, it is possible to create libraries of Isorugosin E analogues that are not found in nature. dntb.gov.uahudsonlabautomation.com This "unnatural" diversification could lead to the discovery of molecules with enhanced therapeutic properties, such as greater potency, higher specificity, or improved pharmacokinetic profiles. drugtargetreview.com The enzymatic synthesis and acylation of other tannins like hamamelitannin (B191367) demonstrates the potential of biocatalysis in creating and modifying these complex polyphenolic structures. dntb.gov.ua

Exploration of Isorugosin E's Role in Plant Chemical Ecology and Interspecies Interactions

Isorugosin E is a plant secondary metabolite, and its existence is intrinsically linked to the plant's interaction with its environment. frontiersin.org Tannins are broadly recognized as defense compounds that protect plants from herbivores, pests, and microbial pathogens. acs.org The study of Isorugosin E within this ecological context can provide valuable insights into its inherent biological activities.

The production of secondary metabolites like Isorugosin E by a plant is not static; it can be influenced by a range of genetic, environmental, and developmental factors. frontiersin.org The presence of biotic or abiotic stressors can trigger changes in the plant's chemical profile as an adaptive defense mechanism. frontiersin.org Understanding these triggers can inform not only optimal harvesting conditions but also the compound's primary biological functions.

The known antibacterial activity of isorugosins, for example, against methicillin-resistant Staphylococcus aureus (MRSA) and their ability to suppress pigment formation in Pseudomonas aeruginosa, are direct examples of their role in interspecies interactions. researchgate.netacs.org These activities suggest that Isorugosin E functions as a chemical defense agent for the source plant, mediating interactions with surrounding microbes. researchgate.netacs.org Exploring these ecological roles can help discover new therapeutic applications. For instance, a compound that inhibits quorum sensing in bacteria—a process that modulates inter- and intraspecies communication—could be developed into an anti-virulence agent. referencecitationanalysis.com Therefore, studying the chemical ecology of Isorugosin E provides an evolutionary and functional basis for its targeted development as a therapeutic agent. frontiersin.org

Q & A

Q. How is Isorugosin E structurally characterized, and what analytical techniques are essential for confirming its molecular configuration?

Structural characterization of Isorugosin E typically involves nuclear magnetic resonance (NMR) spectroscopy for elucidating proton and carbon frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For novel compounds, purity must be validated via high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. Experimental protocols should align with reproducibility standards, such as reporting solvent systems, temperature controls, and spectral acquisition parameters .

Q. What are the primary challenges in isolating Isorugosin E from natural sources, and how can extraction protocols be optimized?

Isolation challenges include low natural abundance, structural similarity to co-occurring analogs (e.g., Isorugosin A-D), and instability during extraction. Methodological optimization involves solvent selection (e.g., polar/non-polar phase partitioning), temperature-controlled extraction to prevent degradation, and hyphenated techniques like LC-MS for real-time monitoring of fractions. Column chromatography with gradient elution is often employed for purification .

Q. Which analytical methods are most reliable for quantifying Isorugosin E in complex matrices, such as plant extracts or biological samples?

Quantification requires robust validation per ICH guidelines. Reverse-phase HPLC coupled with tandem MS (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves using certified reference standards, spike-recovery tests, and inter-day precision analyses are critical. For biological matrices, solid-phase extraction (SPE) or protein precipitation may precede analysis to mitigate matrix effects .

Q. How do researchers ensure the stability of Isorugosin E under varying storage and experimental conditions?

Stability studies involve stress testing under thermal, photolytic, and hydrolytic conditions. Accelerated degradation experiments (e.g., 40°C/75% RH) are monitored via HPLC-UV. Buffered solutions (pH 1-9) assess pH susceptibility. Data should include degradation kinetics (e.g., Arrhenius plots) and identification of major degradation products .

Q. What ecological or biosynthetic factors influence the natural variability of Isorugosin E in plant sources?

Variability is linked to genetic differences across plant populations, soil composition, and seasonal growth patterns. Metabolomic profiling via GC-MS or NMR-based untargeted analysis can correlate environmental factors with Isorugosin E yield. Transcriptomic studies may identify biosynthetic gene clusters regulating its production .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological activities of Isorugosin E across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. A systematic review (PRISMA guidelines) should be conducted to identify confounding variables. Dose-response meta-analyses can harmonize data, while orthogonal assays (e.g., enzymatic vs. cell-based) validate target specificity .

Q. What experimental frameworks are recommended for investigating the mechanistic pathways of Isorugosin E in disease models?

Mechanistic studies require multi-omics integration. Transcriptomics (RNA-seq) identifies differentially expressed genes, while proteomics (LC-MS/MS) maps protein interactions. Pharmacological inhibitors or CRISPR knockouts validate target involvement. In silico molecular docking predicts binding affinities, which are confirmed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address potential off-target effects of Isorugosin E in preclinical studies?

Off-target profiling involves screening against panels of receptors, kinases, and ion channels (e.g., Eurofins PanLabs). Computational models (e.g., SwissTargetPrediction) prioritize high-risk targets. In vivo studies should include histopathological assessments and biomarker monitoring (e.g., liver/kidney function tests) .

Q. What strategies are effective for evaluating synergistic interactions between Isorugosin E and other bioactive compounds?

Synergy is assessed via combination index (CI) models (e.g., Chou-Talalay method). Dose-matrix designs (e.g., 5x5 concentration grids) quantify interactions. Mechanistic synergy is validated through pathway enrichment analysis (e.g., KEGG) and co-treatment experiments with pathway-specific inhibitors .

Q. How can advanced biophysical techniques clarify Isorugosin E’s interactions with biomacromolecules (e.g., proteins, DNA)?

SPR and ITC measure binding kinetics (KD, ΔH, ΔS). Cryo-electron microscopy (cryo-EM) visualizes compound-macromolecule complexes. Förster resonance energy transfer (FRET) assays monitor conformational changes in real time. Molecular dynamics (MD) simulations predict interaction stability under physiological conditions .

Methodological Guidelines

- Data Integrity : Ensure raw spectral data (NMR, MS) are archived in accessible repositories (e.g., Zenodo) with metadata annotations. Image manipulation (e.g., gel electrophoresis) must adhere to COPE guidelines to avoid misrepresentation .

- Literature Reviews : Use PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure research questions .

- Statistical Rigor : Pre-specify statistical models (e.g., mixed-effects ANOVA for longitudinal data) and correct for multiple comparisons (e.g., Bonferroni adjustment). Report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.